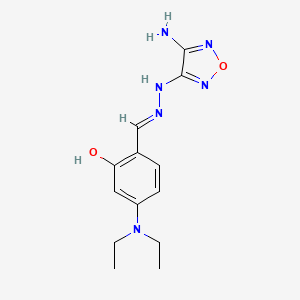
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide, also known as FFPM, is a proline-derived compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a small molecule inhibitor of the protein-protein interaction between MDM2 and p53, which has been identified as a promising target for cancer therapy.
作用機序
The mechanism of action of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the inhibition of the protein-protein interaction between MDM2 and p53. MDM2 is a negative regulator of p53, and its overexpression has been observed in many types of cancer. By inhibiting the interaction between MDM2 and p53, this compound can prevent the degradation of p53 and activate its tumor-suppressive functions. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-cancer effects in vitro and in vivo. In cell culture studies, this compound has been shown to induce cell cycle arrest, apoptosis, and senescence in various types of cancer cells, including breast, lung, and colon cancer cells. In animal studies, this compound has been shown to inhibit tumor growth and improve survival rates in mouse models of cancer. In addition to its anti-cancer effects, this compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide for lab experiments is its specificity for the MDM2-p53 interaction. This specificity allows for targeted inhibition of this interaction without affecting other cellular processes. Another advantage of this compound is its small size, which allows it to penetrate cell membranes and reach its target inside cells. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the research and development of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more potent and selective inhibitors of the MDM2-p53 interaction. Additionally, the therapeutic potential of this compound for other diseases such as neurodegenerative disorders should be further explored. Finally, the combination of this compound with other cancer therapies such as chemotherapy and radiation therapy should be investigated to determine its potential synergistic effects.
合成法
The synthesis of 1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide involves the condensation of 3-fluorobenzoyl chloride with N-(4-fluoro-2-methylphenyl)prolinol in the presence of a base such as triethylamine. The resulting intermediate is then treated with 1,1'-carbonyldiimidazole (CDI) and N-methylmorpholine (NMM) to yield the final product, this compound. The synthesis of this compound has been reported in several research articles, and the purity and yield of the compound can be optimized by modifying the reaction conditions.
科学的研究の応用
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)prolinamide has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the interaction between MDM2 and p53, leading to the stabilization and activation of p53. This activation of p53 can induce cell cycle arrest, apoptosis, and senescence in cancer cells, making this compound a promising candidate for cancer therapy. In addition to its anti-cancer properties, this compound has also been investigated for its potential use in treating other diseases such as neurodegenerative disorders.
特性
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-fluoro-2-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N2O2/c1-12-10-15(21)7-8-16(12)22-18(24)17-6-3-9-23(17)19(25)13-4-2-5-14(20)11-13/h2,4-5,7-8,10-11,17H,3,6,9H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLSHXARASJZRQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylphenyl)benzo[cd]indol-2-amine](/img/structure/B6123674.png)
![2-(ethylthio)-7-(3-fluorophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6123681.png)
![N-[1-(4-methylphenyl)propyl]-4-(4-morpholinyl)benzamide](/img/structure/B6123684.png)
![4-{5-[(3,7-dimethyl-3,7,11-triazaspiro[5.6]dodec-11-yl)carbonyl]-1H-pyrazol-3-yl}phenol](/img/structure/B6123691.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B6123699.png)

![5-allyl-6-methyl-2-[(4,6,8-trimethyl-2-quinazolinyl)amino]-4(3H)-pyrimidinone](/img/structure/B6123713.png)
![3-[1-(2,1,3-benzoxadiazol-5-ylmethyl)-3-piperidinyl]-N-(2,4-dimethoxybenzyl)propanamide](/img/structure/B6123727.png)
![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-1H-benzimidazole](/img/structure/B6123734.png)
![{3-methyl-1-[(phenylacetyl)amino]butyl}phosphonic acid](/img/structure/B6123740.png)
![2-[4-(2-methoxyphenyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6123745.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B6123756.png)
![2-[4-(4-ethoxybenzyl)-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6123767.png)
![2-[4-(4-fluoro-3-methoxybenzyl)-1-(3-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6123777.png)